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molecular formula C4F4N2 B1295248 2,4,5,6-Tetrafluoropyrimidine CAS No. 767-79-3

2,4,5,6-Tetrafluoropyrimidine

Cat. No. B1295248
M. Wt: 152.05 g/mol
InChI Key: KZMWBUVUQLGBBP-UHFFFAOYSA-N
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Patent
US05145961

Procedure details

0.5 mol of fluorine in the form of a 30% by volume mixture with helium was introduced into a suspension of 29.0 g (0.216 mol) of 2,4,6-trifluoropyrimidine, 21 g of sodium fluoride (0.5 mol) and 250 ml of trichlorofluoromethane at a temperature of -78° C. The rate of introduction was 0.15 mol of fluorine per hour. After the introduction was complete, the reaction mixture was filtered and 21.0 g of tetrafluoropyrimidine (=64% of theory) were obtained from the filtrate by distillation.
Name
fluorine
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0.15 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1]F.[F:3][C:4]1[N:9]=[C:8]([F:10])[CH:7]=[C:6]([F:11])[N:5]=1.[F-].[Na+]>ClC(Cl)(Cl)F>[F:10][C:8]1[N:9]=[C:4]([F:3])[N:5]=[C:6]([F:11])[C:7]=1[F:1] |f:2.3|

Inputs

Step One
Name
fluorine
Quantity
0.5 mol
Type
reactant
Smiles
FF
Name
Quantity
29 g
Type
reactant
Smiles
FC1=NC(=CC(=N1)F)F
Name
Quantity
21 g
Type
reactant
Smiles
[F-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
ClC(F)(Cl)Cl
Step Two
Name
fluorine
Quantity
0.15 mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=NC(=N1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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